2-Methyl-1-hexen-3-yne is a chemical compound with the molecular formula and a molecular weight of approximately 94.1543 g/mol. It features a unique structure characterized by a triple bond between carbon atoms, specifically at the 3-position, and a double bond at the 1-position, with a methyl group attached to the second carbon. This compound is classified under alkynes and alkenes, making it an important member of unsaturated hydrocarbons. Its systematic name is 2-methyl-1-hexen-3-yne, and it is also identified by the Chemical Abstracts Service number 23056-94-2 .
Several methods for synthesizing 2-Methyl-1-hexen-3-yne have been reported:
2-Methyl-1-hexen-3-yne finds applications in various fields:
Several compounds share structural similarities with 2-Methyl-1-hexen-3-yne. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Hexen-3-yne | C7H10 | Linear alkyne without a methyl substituent |
| 1-Hepten-3-yne | C8H14 | Longer carbon chain with similar unsaturation |
| 1,6-Heptadien-3-yne | C8H12 | Contains two double bonds |
| 2-Methyl-1-pentyne | C6H10 | Similar methyl substitution on a shorter chain |
Uniqueness: The presence of both a double bond and a triple bond in 2-Methyl-1-hexen-3-yne distinguishes it from other similar compounds that may contain only one type of unsaturation or differ in chain length. This unique combination allows for diverse reactivity patterns and applications in organic synthesis.
2-Methyl-1-hexen-3-yne represents a unique seven-carbon unsaturated hydrocarbon compound that exemplifies the enyne class of organic molecules. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-methylhex-1-en-3-yne, which precisely describes its structural features through the established naming conventions [1] [2]. The molecular formula C₇H₁₀ indicates the presence of two degrees of unsaturation, consistent with the combined alkene and alkyne functionalities within the carbon framework [1] [2] [3].
The Chemical Abstracts Service registry number 23056-94-2 serves as the unique identifier for this compound in chemical databases and literature [1] [2] [3]. The International Chemical Identifier representation is InChI=1S/C7H10/c1-4-5-6-7(2)3/h2,4H2,1,3H3, while the corresponding International Chemical Identifier Key is IXPWKHNDQICVPZ-UHFFFAOYSA-N [1] [2] [3]. The Simplified Molecular Input Line Entry System notation CCC#CC(=C)C provides a linear representation of the molecular structure, clearly indicating the alkyne triple bond (#) and alkene double bond (=) positions [1] [2] [3].
The systematic nomenclature follows the International Union of Pure and Applied Chemistry rules by identifying the longest carbon chain containing both unsaturated bonds. The hexene-yne parent chain is numbered to give the lowest possible numbers to the unsaturated centers, resulting in the 1-en-3-yne designation. The methyl substituent at position 2 is indicated by the prefix "2-methyl" [1] [2]. Alternative nomenclature includes the descriptive name ethyl isopropenyl acetylene, which reflects the compound's structural components [4] [5].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₀ | [1] [2] [3] |
| Molecular Weight | 94.15 g/mol | [1] [2] [3] |
| CAS Number | 23056-94-2 | [1] [2] [3] |
| IUPAC Name | 2-methylhex-1-en-3-yne | [1] [2] |
| InChI | InChI=1S/C7H10/c1-4-5-6-7(2)3/h2,4H2,1,3H3 | [1] [2] [3] |
| InChI Key | IXPWKHNDQICVPZ-UHFFFAOYSA-N | [1] [2] [3] |
| SMILES | CCC#CC(=C)C | [1] [2] [3] |
| MDL Number | MFCD00041629 | [3] |
The molecular geometry of 2-methyl-1-hexen-3-yne is fundamentally determined by the hybridization states of the carbon atoms within the framework. The compound exhibits a complex three-dimensional structure resulting from the combination of sp², sp, and sp³ hybridized carbon centers, each contributing distinct geometric characteristics to the overall molecular architecture [6] [7] [8].
The alkyne portion of the molecule, encompassing carbons 3 and 4, demonstrates linear geometry characteristic of sp hybridization. These carbon atoms adopt a bond angle of 180°, consistent with the theoretical predictions for sp hybridized systems [7] [8] [9]. The linear arrangement results from the formation of two sp hybrid orbitals oriented along a straight line, with the remaining two p orbitals perpendicular to this axis participating in the formation of two π bonds [7] [8] [10].
The alkene functionality at carbons 1 and 2 exhibits trigonal planar geometry typical of sp² hybridization. The bond angles around these centers approximate 120°, reflecting the planar arrangement of the three sp² hybrid orbitals [9] [10] [11]. This planar geometry is maintained despite the presence of the methyl substituent at carbon 2, which introduces steric considerations but does not significantly alter the fundamental sp² geometry [12] [10].
The conformational flexibility of 2-methyl-1-hexen-3-yne is primarily governed by rotation around the single bonds connecting the unsaturated centers to the saturated portions of the molecule. The compound possesses one rotatable bond, as indicated by computational analyses [1]. This limited rotational freedom constrains the molecule to a relatively rigid conformation, particularly around the linear alkyne center and planar alkene region [13].
| Carbon Position | Hybridization | Expected Bond Angle | Bond Type |
|---|---|---|---|
| C1 (Terminal alkene) | sp² | 120° | C=C (π) |
| C2 (Branched alkene) | sp² | 120° | C=C (π) |
| C3 (Alkyne) | sp | 180° | C≡C (2π) |
| C4 (Alkyne) | sp | 180° | C≡C (2π) |
| C5 (Alkyl) | sp³ | 109.5° | C-C (σ) |
| C6 (Alkyl) | sp³ | 109.5° | C-C (σ) |
| C7 (Methyl branch) | sp³ | 109.5° | C-C (σ) |
The spatial arrangement of the molecule results in a predominantly extended conformation due to the linear alkyne unit. The presence of the methyl branch at carbon 2 creates a degree of asymmetry that influences the overall molecular shape and potentially affects intermolecular interactions [13]. The rigid nature of the conjugated enyne system limits conformational interconversion, resulting in a relatively stable three-dimensional structure under normal conditions.
The electronic structure of 2-methyl-1-hexen-3-yne reflects the complex interplay between different hybridization states and the resulting orbital overlaps. The compound contains a total of 94 electrons distributed among various bonding and non-bonding molecular orbitals, with the unsaturated bonds contributing significantly to the overall electronic characteristics [6] [7].
The alkyne triple bond consists of one σ bond formed by the end-to-end overlap of sp hybrid orbitals and two π bonds resulting from the lateral overlap of unhybridized p orbitals [6] [14] [7]. The σ bond exhibits cylindrical symmetry around the internuclear axis, while the two π bonds are oriented perpendicular to each other and to the σ bond axis [6] [10]. This arrangement creates a cylindrical electron cloud around the carbon-carbon triple bond, contributing to the unique electronic properties of alkynes [6] [15].
The carbon-carbon triple bond length in 2-methyl-1-hexen-3-yne is expected to be approximately 1.20 Å, consistent with typical alkyne bond lengths [16]. This represents the shortest carbon-carbon bond type due to the high degree of orbital overlap and the presence of three bonding interactions [6] [7] [17]. The bond strength is correspondingly high, with typical alkyne bond dissociation energies reaching 190 kcal/mol [16].
The alkene double bond comprises one σ bond from sp² orbital overlap and one π bond from p orbital overlap [10]. The carbon-carbon double bond length is expected to be approximately 1.34 Å, intermediate between single and triple bond lengths [6] [7]. The planar nature of the alkene system results from the restricted rotation around the double bond due to the π bond overlap [12] [10].
| Bond Type | Expected Length (Å) | Reference |
|---|---|---|
| C≡C (alkyne) | 1.20 | [6] [7] [16] |
| C=C (alkene) | 1.34 | [6] [7] |
| C-C (alkyl) | 1.53 | [6] [7] |
| C-H (sp) | 1.06 | [6] [7] [16] |
| C-H (sp²) | 1.08 | [6] [7] |
| C-H (sp³) | 1.10 | [6] [7] |
The conjugated nature of the enyne system in 2-methyl-1-hexen-3-yne creates an extended π-electron system that influences the electronic properties of the molecule. While the alkene and alkyne functionalities are not directly conjugated due to the intervening saturated carbon, the proximity of these unsaturated centers contributes to the overall electronic delocalization [18] [19]. The presence of both electron-rich double and triple bonds creates a molecule with significant π-electron density, making it susceptible to electrophilic attack and various addition reactions [20] [18].
The molecular orbital structure reflects the combination of σ and π bonding interactions. The highest occupied molecular orbital is likely associated with the π-electron system of the alkene or alkyne functionalities, while the lowest unoccupied molecular orbital represents the corresponding antibonding orbitals [18] [21]. The energy gap between these frontier orbitals determines the electronic excitation properties and reactivity patterns of the compound [18].
| Technique | Region/Signal | Expected Range | Reference |
|---|---|---|---|
| ¹³C NMR | Alkyne carbons | 90-115 ppm | [22] [23] |
| ¹³C NMR | Alkene carbons | 115-160 ppm | [22] [23] |
| ¹³C NMR | Alkyl carbons | 0-40 ppm | [22] [23] |
| ¹H NMR | Alkyne H | 1.7-3.1 ppm | [24] [15] |
| ¹H NMR | Alkene H | 4.5-6.5 ppm | [15] |
| IR | C≡C stretch | 2100-2200 cm⁻¹ | [24] [15] |
| IR | C=C stretch | 1620-1680 cm⁻¹ | [15] |
The electronic structure of 2-methyl-1-hexen-3-yne also exhibits characteristic spectroscopic signatures that facilitate its identification and analysis. The alkyne carbons are expected to resonate in the 90-115 ppm region in ¹³C nuclear magnetic resonance spectroscopy, while the alkene carbons appear in the 115-160 ppm range [22] [23]. The compound's infrared spectrum should display characteristic absorptions for the carbon-carbon triple bond stretch around 2100-2200 cm⁻¹ and the carbon-carbon double bond stretch in the 1620-1680 cm⁻¹ region [24] [15].
The chemical compound 2-methyl-1-hexen-3-yne represents a structurally unique enyne containing both alkene and alkyne functionalities, which presents distinctive synthetic challenges and opportunities [2]. This conjugated system exhibits characteristic reactivity patterns that differentiate it from simpler alkyne or alkene compounds, requiring specialized synthetic approaches that can accommodate its dual unsaturated nature [3]. The molecular formula C₇H₁₀ indicates two degrees of unsaturation, consistent with the combined alkene and alkyne functionalities within the seven-carbon framework [2].
Catalytic alkyne addition reactions constitute the primary synthetic pathway for constructing 2-methyl-1-hexen-3-yne and related enyne structures. These transformations leverage the unique reactivity of alkyne triple bonds toward various electrophilic and nucleophilic species under controlled catalytic conditions [4] [5].
Palladium-Catalyzed Sonogashira Coupling
Palladium-based catalytic systems represent the most extensively developed methodology for synthesizing enynes through alkyne addition reactions [4] [6]. The palladium(II) acetate/tris(2,6-dimethoxyphenyl)phosphine (TDMPP) catalyst system demonstrates exceptional selectivity for head-to-tail alkyne dimerization, achieving regioselectivities exceeding 90% under optimized conditions [4]. This system operates through a carbopalladation mechanism where the palladium complex coordinates to the alkyne substrate, followed by insertion and reductive elimination to form the desired enyne product [4].
The reaction mechanism proceeds through initial formation of an alkynylpalladium complex via carboxylate-assisted deprotonation [4]. Subsequent coordination of a second alkyne molecule generates the key intermediate for carbon-carbon bond formation. The high selectivity observed with the TDMPP ligand system results from the sterically encumbered and electron-rich nature of this phosphine, which promotes monodentate coordination and suppresses competing cycloisomerization pathways [4].
Nickel-Catalyzed Reductive Coupling
Nickel catalysis offers complementary reactivity patterns for enyne synthesis, particularly through reductive coupling methodologies [7] [5]. The combination of nickel(0) complexes with triethylborane as a reducing agent enables intermolecular coupling of alkynes with aldehydes to afford allylic alcohol products with excellent syn-selectivity [5]. These reactions proceed at moderate temperatures (25-60°C) and demonstrate high functional group tolerance [5].
Primary aminophosphine ligands exhibit unique behavior in nickel-catalyzed systems, promoting reductive cyclodimerization of alkynes to produce cyclobutene products [7]. This transformation represents a rare example of alkyne reductive cyclodimerization and demonstrates the potential for discovering new reactivity patterns through systematic ligand exploration [7].
Rhodium-Catalyzed Alkynylsilylation
Rhodium catalysis provides access to silyl-substituted enynes through intramolecular alkynylsilylation reactions [8]. The cationic rhodium/triarylphosphine catalyst system enables cleavage of carbon(sp)-silicon bonds with subsequent insertion into alkyne triple bonds [8]. This methodology proceeds through syn-insertion mechanisms and can be rendered highly enantioselective through appropriate chiral ligand design [8].
| Catalyst System | Reaction Type | Temperature (°C) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Palladium(0)/Phosphine | Sonogashira Coupling | 25-80 | 85-95 | 70-95 |
| Nickel(0)/Triethylborane | Reductive Coupling | 25-60 | 70-90 | 60-85 |
| Rhodium(I)/Triarylphosphine | Alkynylsilylation | 80-120 | 80-95 | 65-90 |
| Copper(I)/Amide Base | Acetylide Formation | 0-25 | 60-85 | 50-80 |
| Ruthenium(II)/Phosphine | Alkyne Metathesis | 60-100 | 75-90 | 70-90 |
| Palladium(II)/TDMPP | Head-to-tail Dimerization | 25-80 | 90-98 | 80-95 |
| Nickel(II)/Aminophosphine | Reductive Cyclodimerization | 25-60 | 65-85 | 55-80 |
| Rhodium(III)/Cyclopentadienyl | C-H Activation | 80-150 | 80-95 | 70-90 |
Elimination reactions provide fundamental synthetic routes to enynes through the sequential removal of hydrogen and halogen atoms from appropriately functionalized precursors [9] [10] [11]. These transformations typically proceed through E2 mechanisms and require careful selection of base systems and reaction conditions to achieve optimal selectivity and yield [9].
Dehydrohalogenation of Vicinal Dihalides
The double elimination of vicinal dihalides represents the most widely employed method for alkyne synthesis [9] [10]. Treatment of 1,2-dihalogenated precursors with sodium amide in liquid ammonia effects sequential E2 eliminations to generate the desired triple bond [9] [10]. The first elimination produces a vinyl halide intermediate, which undergoes a second elimination under the strongly basic conditions to form the alkyne product [9].
This methodology requires three equivalents of sodium amide when terminal alkynes are produced, as the acidic terminal hydrogen (pKa ≈ 25) undergoes deprotonation by excess base [9] [10]. The resulting acetylide anion is protonated during aqueous workup to regenerate the terminal alkyne [9] [10]. The use of sodium amide is crucial for the second elimination step, as conventional bases such as alkoxides lack sufficient strength to promote elimination from vinyl halides [9].
Elimination from Geminal Dihalides
Geminal dihalides provide an alternative substrate class for alkyne synthesis through double elimination [10] [11]. These substrates, bearing two halogen atoms on the same carbon, undergo sequential E2 eliminations under similar conditions to vicinal dihalides [10]. The regioselectivity of elimination can be influenced by steric and electronic factors, with elimination typically occurring to form the more substituted alkyne when multiple pathways are available [10].
The mechanism proceeds through initial formation of a haloalkene intermediate, followed by a second elimination to generate the triple bond [10]. The intermediate vinyl halide is typically more reactive toward elimination than the starting geminal dihalide due to the electron-withdrawing effect of the halogen substituent [10].
Base System Optimization
The choice of base system critically influences the success of elimination reactions for enyne synthesis [9] [10]. Sodium amide in liquid ammonia represents the standard conditions for most applications, providing sufficient basicity for both elimination steps while minimizing competing reactions [9] [10]. Alternative base systems include potassium tert-butoxide in tert-butanol for less demanding substrates and lithium diisopropylamide in tetrahydrofuran for temperature-sensitive compounds [10].
| Starting Material | Base System | Solvent | Temperature (°C) | Elimination Steps | Product Type | Yield (%) |
|---|---|---|---|---|---|---|
| Vicinal Dihalides | Sodium Amide (NaNH₂) | Liquid Ammonia | -33 to 25 | 2 (Sequential E2) | Terminal/Internal Alkynes | 70-90 |
| Geminal Dihalides | Potassium tert-Butoxide | tert-Butanol | 50-80 | 2 (Sequential E2) | Internal Alkynes | 60-85 |
| Vinyl Halides | Lithium Diisopropylamide | Tetrahydrofuran | -78 to 25 | 1 (Single E2) | Terminal Alkynes | 65-80 |
| Alkyl Dihalides | Sodium Amide/NH₃ | Liquid Ammonia | -33 to 25 | 2 (Sequential E2) | Terminal/Internal Alkynes | 75-90 |
| Propargylic Alcohols | Sodium Hydroxide | Ethanol | 25-80 | 1 (E2) | Enynes | 55-75 |
| Haloalkenes | Potassium Hydroxide | Dimethyl Sulfoxide | 80-120 | 1 (E2) | Terminal Alkynes | 60-80 |
| Dibromoalkanes | Cesium Carbonate | Dimethylformamide | 100-150 | 2 (Sequential E2) | Internal Alkynes | 65-85 |
| Chloroalkenes | Sodium Hydride | Tetrahydrofuran | 0-60 | 1 (E2) | Terminal Alkynes | 70-85 |
Industrial synthesis of alkynes and related compounds employs scalable methodologies that prioritize economic efficiency, safety considerations, and environmental sustainability [12] [13] [14]. These large-scale processes often utilize different approaches compared to laboratory syntheses, emphasizing continuous operation, catalyst recycling, and minimization of waste streams [12].
Calcium Carbide Process
The calcium carbide process represents the classical industrial route to acetylene, which serves as a fundamental building block for more complex alkynes [15] [16]. This process involves the reaction of calcium carbide with water to generate acetylene gas, which can be subsequently alkylated or otherwise functionalized to produce higher alkynes [15] [16]. While this method has been largely superseded by modern petrochemical processes for large-scale acetylene production, it remains economically viable for specialty applications and smaller-scale operations [16].
The calcium carbide itself is produced through the high-temperature reaction of limestone (calcium carbonate) with coke in electric arc furnaces [15]. The overall process: CaCO₃ → CaO + CO₂, followed by CaO + 3C → CaC₂ + CO, and finally CaC₂ + 2H₂O → Ca(OH)₂ + HC≡CH [15]. This process operates at moderate temperatures and atmospheric pressure, making it suitable for distributed production scenarios [15].
Methane Pyrolysis
Modern industrial acetylene production predominantly employs methane pyrolysis under high-temperature conditions [17] [12]. This process involves the thermal decomposition of methane at temperatures exceeding 1200°C, often in the presence of oxygen to provide the necessary thermal energy [17]. The reaction 2CH₄ → HC≡CH + 3H₂ is highly endothermic and requires careful heat management to achieve acceptable conversion rates [17].
The methane pyrolysis process offers several advantages over the calcium carbide route, including higher production rates, better integration with existing petrochemical infrastructure, and reduced carbon dioxide emissions per unit of acetylene produced [17]. However, the high energy requirements and the need for specialized high-temperature equipment represent significant capital investments [17].
Catalytic Dehydrogenation
Catalytic dehydrogenation of saturated hydrocarbons provides an alternative route to alkyne production, particularly for higher alkynes [13] [18]. This process employs platinum, palladium, or chromium oxide catalysts to remove hydrogen from saturated precursors under controlled conditions [13] [18]. The reaction typically operates at temperatures between 400-700°C and pressures of 5-50 atmospheres, depending on the specific substrate and desired product [13].
The catalytic approach offers excellent selectivity for specific alkyne products and can be integrated with hydrogen recovery systems to improve overall process economics [13]. The catalyst systems require periodic regeneration due to coking and metal sintering, but modern catalyst formulations demonstrate extended operational lifetimes [13].
Electrochemical Synthesis
Electrochemical methods represent an emerging technology for alkyne synthesis, offering precise control over reaction conditions and the potential for ambient temperature operation [18]. These processes employ organic electrolytes and specialized electrode materials to effect carbon-carbon triple bond formation through controlled electron transfer reactions [18]. The technology shows particular promise for producing high-value specialty alkynes where conventional thermal processes may be uneconomical [18].
| Production Method | Raw Materials | Operating Temperature (°C) | Operating Pressure (atm) | Catalyst Type | Scale (tons/year) | Energy Efficiency |
|---|---|---|---|---|---|---|
| Calcium Carbide Process | CaC₂ + H₂O | 25-100 | 1 | None | 1000-5000 | Low |
| Methane Pyrolysis | CH₄ at High Temperature | 1200-1500 | 1-5 | Thermal | 50000-100000 | Medium |
| Acetylene Alkylation | HC≡CH + Alkyl Halides | 25-80 | 1-10 | Amide Bases | 100-1000 | High |
| Dehydrohalogenation | Dihalogenated Precursors | 80-200 | 1-5 | Alkoxide Bases | 500-2000 | Medium |
| Catalytic Dehydrogenation | Saturated Hydrocarbons | 400-700 | 5-50 | Pt/Pd/Ni | 10000-50000 | Medium |
| Petrochemical Cracking | Petroleum Fractions | 700-900 | 10-30 | Zeolites/Alumina | 100000-500000 | Low |
| Electrochemical Synthesis | Organic Electrolytes | 25-150 | 1 | Metal Electrodes | 10-100 | High |
| Plasma-Enhanced CVD | Hydrocarbon Gases | 200-800 | 0.1-1 | Plasma | 1-50 | Medium |
Research into stannylmetallation reactions of conjugated enynes has revealed regioselective addition patterns for 2-methyl-1-hexen-3-yne specifically [3]. Mixed organotin-copper reagents demonstrate preferential addition to the alkyne moiety with regioselectivities exceeding 30% for the major isomer [3]. The direction of addition can be influenced by modifying the ligands bound to tin and copper centers, while reaction conditions and solvent choice affect the regioselectivity of organotin-aluminum and organotin-magnesium reagents [3].
Flammable